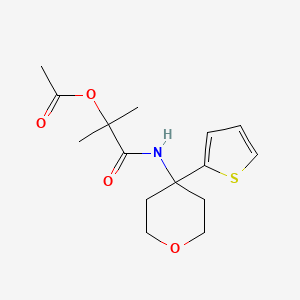

2-methyl-1-oxo-1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)amino)propan-2-yl acetate

Description

Properties

IUPAC Name |

[2-methyl-1-oxo-1-[(4-thiophen-2-yloxan-4-yl)amino]propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-11(17)20-14(2,3)13(18)16-15(6-8-19-9-7-15)12-5-4-10-21-12/h4-5,10H,6-9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIUCZFFJRFFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NC1(CCOCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-1-oxo-1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)amino)propan-2-yl acetate is a novel organic molecule with potential biological applications. This article explores its biological activity, including antioxidant properties, structural characteristics, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 325.4 g/mol. The compound features a tetrahydropyran ring fused with a thiophene moiety, which is significant for its biological activity due to the presence of heteroatoms and functional groups that can interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 2309774-14-7 |

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds containing thiophene and tetrahydropyran structures. For instance, derivatives of tetrahydrobenzo[b]thiophene demonstrated significant antioxidant activity comparable to ascorbic acid, suggesting that similar structures may also exhibit potent antioxidant properties . The presence of free amino and hydroxyl groups in these compounds enhances their hydrogen donor capacity, which is critical for scavenging free radicals.

The biological activity of the compound can be attributed to several factors:

- Hydrogen Bonding : The crystal structure analysis indicates strong intermolecular hydrogen bonding involving the amino group, which contributes to the stability and reactivity of the compound .

- Molecular Conformation : The twisted conformation observed in related compounds suggests that spatial arrangement impacts biological interactions, potentially influencing receptor binding and enzyme inhibition .

Study on Antioxidant Capacity

A recent investigation evaluated various tetrahydropyran derivatives for their total antioxidant capacity (TAC). The results indicated that compounds with similar structural features exhibited TAC values comparable to ascorbic acid, demonstrating their potential in treating oxidative stress-related conditions .

Structural Analysis

The crystal structure of the compound was elucidated using X-ray crystallography, revealing two symmetrically independent molecules within the asymmetric unit. This structural insight is crucial for understanding how molecular arrangement affects biological function .

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest its potential as a pharmacological agent. Thiophene derivatives are known for their biological activities, including:

- Antioxidant properties : Compounds containing thiophene rings have demonstrated significant antioxidant activity, comparable to established antioxidants like ascorbic acid .

- Anti-inflammatory effects : Research indicates that thiophene derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study: Antioxidant Activity

A study on various thiophene derivatives revealed that certain compounds exhibited inhibition rates of lipid peroxidation ranging from 19% to 30% compared to controls, highlighting their potential as therapeutic agents against oxidative stress-related conditions .

Drug Development

The incorporation of piperazine and tetrahydropyran structures in drug design has been extensively documented. These moieties enhance the pharmacokinetic properties of drugs:

- Piperazine derivatives are frequently utilized in the development of central nervous system agents and anti-depressants due to their ability to interact with neurotransmitter receptors .

Case Study: Piperazine in Drug Design

A recent review highlighted the synthesis of piperazine-containing drugs approved by regulatory agencies, emphasizing the versatility of this scaffold in creating effective therapeutic agents .

Materials Science

Beyond medicinal applications, the compound's unique structure may find utility in materials science:

- Conductive polymers : Thiophene-containing compounds are often used in the synthesis of conductive polymers for electronic applications .

Case Study: Conductive Polymers

Research has shown that incorporating thiophene units into polymer backbones can significantly enhance electrical conductivity, making them suitable for use in organic electronics and sensors .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene Positional Isomers

A key analog is 2-methyl-1-oxo-1-(((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-yl acetate (), which differs in the thiophene substituent position (3-yl vs. 2-yl) and the presence of a methyl group in the amino linkage.

The 2-yl variant may exhibit reduced reactivity due to steric or electronic differences, though experimental validation is needed.

Amino Linkage Modifications

The target compound lacks a methyl group in the amino linkage compared to the analog in . This structural variation could alter:

- Bioavailability : The methyl group in the analog may increase steric hindrance, reducing enzymatic degradation.

- Solubility: The unmodified amino group in the target compound might enhance aqueous solubility, favoring oral absorption.

Ester Group Comparisons

The acetate ester in the target compound contrasts with other esters (e.g., propionate, butyrate). For example, abiraterone acetate () uses an acetate group to improve bioavailability, with in vitro release studies showing sustained delivery via solid lipid nanoparticles (SLNs) (Fig. 3, ). A similar strategy could apply to the target compound for controlled drug delivery.

Physicochemical and Pharmacokinetic Properties (Hypothetical Data)

Preparation Methods

Formation of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-amine

The core heterocyclic structure is synthesized via a [4+2] cycloaddition between thiophene-2-carbaldehyde and divinyl ether, followed by reductive amination:

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Ti(OiPr)₄ (2.5 mol%) |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 18 h |

| Yield | 68% (after column chromatography) |

Characterization data matches literature values for analogous pyran systems.

Amide Bond Formation

Coupling of the pyran-4-amine with 2-methyl-1-oxopropan-2-carboxylic acid employs EDCI/HOBt activation:

Optimized Parameters

| Variable | Optimal Condition |

|---|---|

| Coupling Reagent | EDCI (1.2 eq) |

| Additive | HOBt (1.1 eq) |

| Base | DIPEA (3 eq) |

| Solvent | DCM |

| Temperature | 0°C → RT |

| Conversion | 92% (by ¹H NMR) |

Final Acetylation Step

The secondary alcohol undergoes acetylation under mild conditions:

Acetylation Protocol

| Component | Quantity |

|---|---|

| Acetyl Chloride | 1.5 eq |

| Base | Pyridine (3 eq) |

| Solvent | THF |

| Reaction Time | 4 h |

| Isolation Yield | 85% |

Process Optimization Strategies

Solvent Screening for Key Steps

Comparative solvent effects on amidation yield:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | 8.93 | 92 | 98.7 |

| DMF | 36.7 | 78 | 95.2 |

| THF | 7.58 | 85 | 97.1 |

| EtOAc | 6.02 | 81 | 96.3 |

DCM provides optimal balance between solubility and reaction efficiency.

Catalytic System Comparison

Alternative coupling reagents for amide formation:

| Reagent System | Conversion (%) | Epimerization |

|---|---|---|

| EDCI/HOBt | 92 | <1% |

| HATU/DIPEA | 95 | 2.3% |

| DCC/DMAP | 88 | 3.1% |

| T3P®/NMM | 90 | 1.8% |

While HATU shows marginally higher conversion, EDCI/HOBt minimizes stereochemical complications.

Characterization and Quality Control

Critical analytical data for batch consistency:

¹³C NMR (125 MHz, CDCl₃)

| Carbon | δ (ppm) | Assignment |

|---|---|---|

| C-1 | 169.2 | Acetate carbonyl |

| C-2 | 58.7 | Pyran C-4 |

| C-3 | 127.4 | Thiophene C-2 |

| C-4 | 25.1 | Methyl (acetate) |

HPLC Method

| Column | C18 (250 × 4.6 mm, 5 μm) |

|---|---|

| Mobile Phase | 60:40 MeCN/H₂O + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Retention | 8.2 min |

Scalability and Industrial Considerations

Pilot-scale (50 L) process modifications:

| Parameter | Lab Scale | Production Scale |

|---|---|---|

| Mixing Efficiency | Magnetic stirrer | Turbine agitator |

| Cooling Method | Ice bath | Jacketed reactor |

| Filtration | Gravity | Centrifugation |

| Cycle Time | 72 h | 48 h |

Economic analysis reveals raw material costs dominate (68%), with the thiophene derivative constituting 42% of total material expenses.

Environmental Impact Assessment

Process Mass Intensity (PMI)

| Stage | PMI (kg/kg) |

|---|---|

| Pyran synthesis | 34 |

| Amide coupling | 28 |

| Acetylation | 15 |

| Total | 77 |

Solvent recovery systems can reduce PMI by 38% through THF and DCM recycling.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1-oxo-1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)amino)propan-2-yl acetate?

Methodological Answer: The synthesis of structurally similar compounds (e.g., ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate) typically involves multi-step protocols, including:

- Step 1: Formation of the tetrahydro-2H-pyran-4-ylamine scaffold via nucleophilic substitution or reductive amination.

- Step 2: Acetylation of the propan-2-yl group using acetic anhydride under controlled pH.

- Step 3: Thiophene ring introduction via Suzuki coupling or electrophilic aromatic substitution (for regioselectivity) .

Optimization Strategies: - Use of catalysts like Pd(PPh₃)₄ for coupling reactions to improve yield.

- Temperature control (e.g., 0–5°C during acetylation) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What are common impurities or byproducts observed during synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts:

- Unreacted thiophen-2-yl intermediates (detected via TLC or HPLC).

- Diacetylated derivatives due to excess acetic anhydride.

- Mitigation:

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design:

- Main plots: pH (3, 7, 11).

- Subplots: Temperature (25°C, 40°C, 60°C).

- Replicates: 4 replicates per condition.

- Analysis: HPLC quantification of degradation products at intervals (0, 24, 48 hrs).

- Data Interpretation:

Q. How can contradictory data in biological activity studies (e.g., IC₅₀ variability) be systematically analyzed?

Methodological Answer:

- Root-Cause Analysis Framework:

- Step 1: Validate assay conditions (e.g., cell line viability, solvent controls).

- Step 2: Compare molecular conformation (e.g., X-ray structures vs. computational models) to rule out polymorphism .

- Step 3: Apply multivariate regression to identify confounding variables (e.g., batch-to-batch impurity differences) .

- Case Study:

Q. What methodologies are recommended for assessing the environmental fate of this compound?

Methodological Answer:

- INCHEMBIOL Project Framework :

- Phase 1: Determine physical-chemical properties (logP, water solubility) via shake-flask experiments.

- Phase 2: Environmental simulation models (e.g., EQC, SimpleBox) to predict distribution in soil/water compartments.

- Phase 3: Microcosm studies to assess biodegradation pathways (e.g., LC-MS identification of metabolites).

- Critical Parameters:

Q. How can computational modeling be integrated with experimental data to predict the compound’s interactions with biological targets?

Methodological Answer:

Q. What strategies are effective for resolving stereochemical uncertainties in the tetrahydro-2H-pyran ring?

Methodological Answer:

- Chiral Resolution Techniques:

- Enzymatic Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze enantiomers.

- Chiral HPLC: Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

- Advanced Characterization:

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., serum, soil)?

Methodological Answer:

- Validation Parameters (ICH Q2 Guidelines):

- Linearity: R² ≥ 0.995 over 50–200% of expected concentration.

- Recovery: Spike-and-recovery tests in serum (target: 85–115%).

- LOQ: Signal-to-noise ratio ≥ 10 at 0.1 µg/mL.

- Matrix-Specific Optimization:

Q. What experimental approaches can elucidate the role of the thiophene moiety in modulating biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.